

# Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of **(Rac)-ACT-451840**, a novel antimalarial compound. The information is compiled from publicly available research, focusing on key safety pharmacology, toxicology, and genotoxicity studies. This document is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic agents.

## Executive Summary

**(Rac)-ACT-451840**, a potent antimalarial agent, has undergone a series of preclinical safety evaluations in accordance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.<sup>[1][2]</sup> The compound has demonstrated a favorable safety profile, characterized by good tolerability in animal models and a lack of genotoxic potential.<sup>[1][2]</sup> Key findings from these studies indicate that ACT-451840 does not exert adverse effects on the central nervous, respiratory, or cardiovascular systems at doses significantly higher than the anticipated therapeutic exposures.<sup>[1][2]</sup> General toxicology studies in rats and dogs have established a No-Observed-Adverse-Effect Level (NOAEL), providing a basis for safe clinical trial design.

## General Toxicology

General toxicology studies were conducted to evaluate the potential systemic toxicity of ACT-451840 following repeated oral administration. These studies were performed in two

mammalian species, the rat and the dog, for a duration of up to four weeks.<sup>[1][2]</sup>

Study	Species	Duration	Dose Levels	Key Findings	No-Observed-Adverse-Effect Level (NOAEL)
Repeat-Dose Oral Toxicity	Rat	4 weeks	Up to 2,000 mg/kg/day <sup>[1]</sup>	At higher doses, observations included body weight reduction and increases in liver enzymes and bilirubin. <sup>[3]</sup>	100 mg/kg/day <sup>[3]</sup>
Repeat-Dose Oral Toxicity	Dog	4 weeks	Up to 2,000 mg/kg/day <sup>[1]</sup>	Similar to rats, higher doses led to body weight reduction and elevations in liver enzymes and bilirubin. <sup>[3]</sup>	100 mg/kg/day <sup>[3]</sup>

## Safety Pharmacology

Safety pharmacology studies were designed to investigate the potential for ACT-451840 to induce adverse effects on major physiological systems. These studies, conducted in compliance with GLP standards, focused on the central nervous system (CNS), respiratory system, and cardiovascular system.

System	Animal Model	Maximum Dose Tested	Key Findings
Central Nervous System	Rat	1,000 mg/kg[1][2]	No effects observed on central nervous system parameters.[1][2]
Respiratory System	Rat	1,000 mg/kg[1][2]	No effects observed on respiratory parameters.[1][2]
Cardiovascular System	Dog	500 mg/kg[1][2]	No effects observed on cardiovascular parameters.[1][2]

## Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of ACT-451840. The results from these studies were uniformly negative, indicating that the compound does not induce gene mutations or chromosomal damage.[1][2]

Assay Type	Test System	Result
In Vitro Reverse Mutation Test (Ames Test)	Bacterial cells	Not genotoxic[1][2]
In Vitro Chromosome Aberration Study	Mammalian cells	Not genotoxic[1][2]
In Vivo Micronucleus Test	Rodent bone marrow	Not genotoxic[1][2]

## Experimental Protocols

While detailed, proprietary study protocols are not publicly available, the conducted preclinical safety studies adhered to internationally recognized guidelines, such as those from the ICH and regulatory bodies like the FDA and EMA. The methodologies for the key experiments are summarized below based on these standard guidelines.

General Toxicology Studies (4-week repeat-dose oral toxicity in rats and dogs): Groups of animals of both sexes were administered ACT-451840 daily via oral gavage for 28 consecutive days. A control group received the vehicle only. Dose levels were selected based on results from dose-range finding studies. Endpoints evaluated included clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of a comprehensive list of tissues. The NOAEL was determined as the highest dose level that did not produce any significant adverse findings.[3]

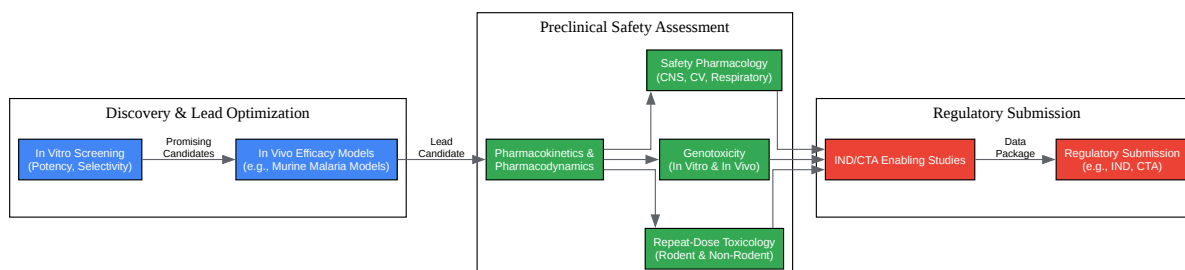
#### Safety Pharmacology Studies:

- Central Nervous System: A functional observational battery (FOB) and motor activity assessment were likely performed in rats at various time points after a single oral dose of ACT-451840.
- Respiratory System: Respiratory rate and tidal volume were likely measured in rats using whole-body plethysmography after a single oral dose.
- Cardiovascular System: A study in conscious, telemetered dogs was likely conducted to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters over a defined period following a single oral dose.

#### Genotoxicity Assays:

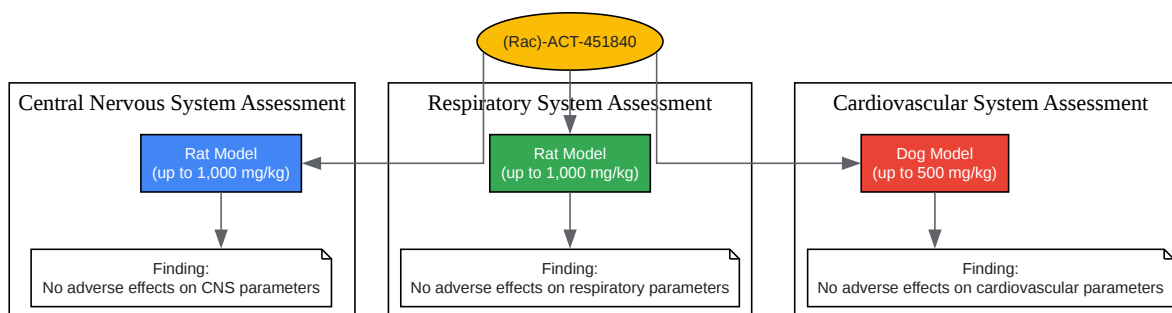
- Ames Test: Various strains of *Salmonella typhimurium* and *Escherichia coli* were exposed to ACT-451840 with and without metabolic activation to detect the induction of reverse mutations.
- Chromosome Aberration Assay: Cultured mammalian cells (e.g., Chinese hamster ovary cells) were treated with ACT-451840 with and without metabolic activation, followed by microscopic examination for chromosomal damage.
- Micronucleus Test: Rodents were administered ACT-451840, and their bone marrow was subsequently examined for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.

## Visualizations



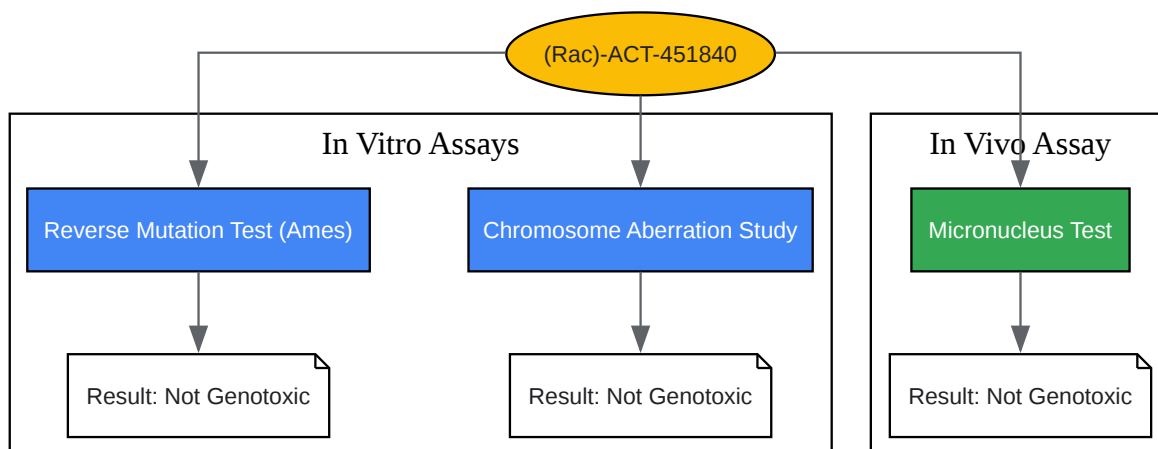
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Caption: Overall workflow of the preclinical safety assessment for **(Rac)-ACT-451840**.



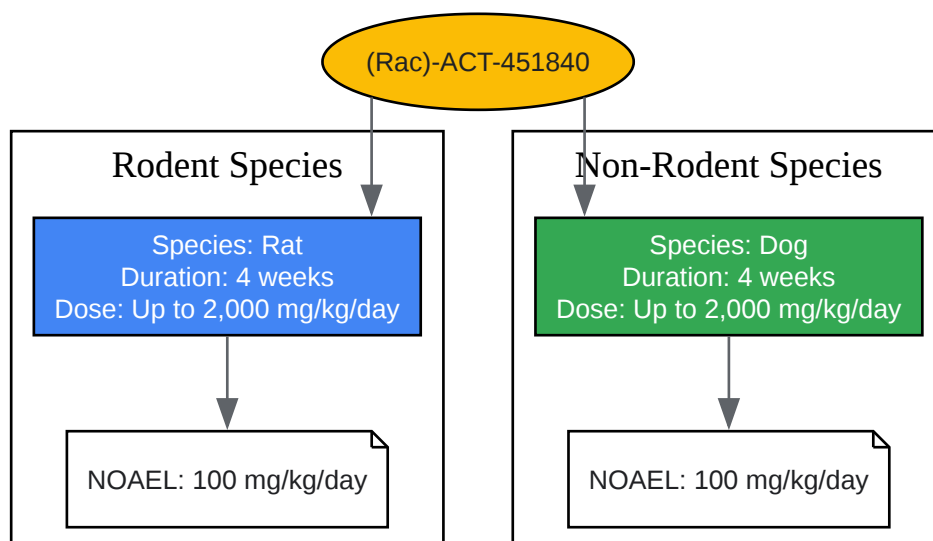
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Caption: Safety pharmacology studies of **(Rac)-ACT-451840** and key findings.



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Caption: Genotoxicity assessment of **(Rac)-ACT-451840** and results.



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Caption: Summary of general toxicology studies for **(Rac)-ACT-451840**.

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